molecular formula C4H6N2O3S B3022457 2-Methyl-1H-imidazole-5-sulfonic Acid CAS No. 34916-84-2

2-Methyl-1H-imidazole-5-sulfonic Acid

Cat. No.: B3022457
CAS No.: 34916-84-2
M. Wt: 162.17 g/mol
InChI Key: KBABESTUFQOTNV-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazole-5-sulfonic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. The presence of a sulfonic acid group in this compound enhances its solubility in water and its reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-imidazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with sulfur trioxide or chlorosulfonic acid, leading to the formation of the sulfonic acid derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-imidazole-5-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methyl group and the sulfonic acid group can participate in substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and sulfonating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonates, reduced imidazole derivatives, and various substituted imidazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-1H-imidazole-5-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-imidazole-5-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The imidazole ring can interact with enzymes and other biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Lacks the sulfonic acid group, making it less soluble in water and less reactive.

    1H-Imidazole-4-sulfonic acid: Differs in the position of the sulfonic acid group, leading to different reactivity and applications.

    2-Ethyl-1H-imidazole-5-sulfonic acid: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.

Properties

IUPAC Name

2-methyl-1H-imidazole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S/c1-3-5-2-4(6-3)10(7,8)9/h2H,1H3,(H,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBABESTUFQOTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622813
Record name 2-Methyl-1H-imidazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861346-39-6
Record name 2-Methyl-1H-imidazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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